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Dimethyl 3-bromo-4-chlorophthalate is an organic compound belonging to the class of phthalates, characterized by the presence of bromine and chlorine substituents on the phthalate ring. Its molecular formula is , and it is commonly used as an intermediate in organic synthesis and in the production of various chemical products. The compound features two ester groups derived from phthalic acid, making it a dimethyl ester derivative. The specific placement of bromine and chlorine atoms contributes to its unique chemical properties, including reactivity and solubility characteristics.
These reactions are significant for modifying the compound's structure for specific applications in pharmaceuticals and agrochemicals .
Dimethyl 3-bromo-4-chlorophthalate exhibits biological activity that impacts various metabolic pathways. It has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes in living organisms. The compound may inhibit certain enzyme activities, potentially leading to altered cellular metabolism and signaling pathways. Additionally, its effects on gene expression related to detoxification processes have been observed, indicating its potential influence on cellular homeostasis .
The synthesis of dimethyl 3-bromo-4-chlorophthalate can be achieved through several methods:
These synthetic routes are crucial for producing dimethyl 3-bromo-4-chlorophthalate for further applications in research and industry .
Dimethyl 3-bromo-4-chlorophthalate finds applications in various fields:
Its unique structural features allow it to participate in diverse chemical transformations essential for creating functional materials .
Research on interaction studies involving dimethyl 3-bromo-4-chlorophthalate has focused on its biochemical interactions with enzymes and proteins. Studies indicate that the compound can inhibit certain cytochrome P450 enzymes, affecting drug metabolism significantly. Furthermore, its interactions may lead to alterations in cellular signaling pathways, influencing gene expression related to detoxification processes. These findings highlight the importance of understanding how this compound interacts at the molecular level to predict its biological effects .
Dimethyl 3-bromo-4-chlorophthalate can be compared with several similar compounds within the phthalate family:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Dimethyl phthalate | No halogen substituents; more stable | |
| Diethyl phthalate | Ethyl groups instead of methyl; different reactivity | |
| Dibutyl phthalate | Larger butyl groups; used as a plasticizer | |
| Dimethyl 4-chlorophthalate | Chlorine at a different position; varied reactivity |
The presence of bromine and chlorine atoms in dimethyl 3-bromo-4-chlorophthalate enhances its reactivity towards nucleophiles compared to these other compounds. This unique characteristic makes it particularly suitable for specific applications where such reactivity is desired .
The dual halogenation of phthalic anhydride derivatives requires sequential or concurrent bromination and chlorination. A proven approach involves electrophilic aromatic substitution, where bromine and chlorine atoms are introduced at specific positions on the aromatic ring. For instance, sodium bromide (NaBr) and sodium hypochlorite (NaOCl) serve as halogen sources in dichloromethane, enabling regioselective bromination at the 3-position and chlorination at the 4-position of phthalic anhydride. This method avoids hazardous elemental bromine or chlorine gas, leveraging NaOCl’s oxidative capacity to generate in situ hypobromous acid (HOBr) and hypochlorous acid (HOCl).
Key to positional selectivity is the electronic directing effect of pre-existing substituents. For example, ester groups ortho to reaction sites deactivate the ring, favoring halogenation at meta and para positions. In the case of dimethyl phthalate, the methyl ester groups direct bromination to the 3-position and chlorination to the 4-position via steric and electronic modulation.
Esterification of halogenated phthalic acids typically employs acid-catalyzed methanolysis. Dichloromethane (DCM) is a preferred solvent due to its immiscibility with water, facilitating phase separation and product isolation. Ultrasonic irradiation enhances reaction efficiency by promoting cavitation, which accelerates mass transfer and reduces reaction time. For example, a protocol adapting ultrasonic treatment achieved 90–92% yield in the esterification of tetrabromophthalic acid.
A representative esterification pathway involves:
This method minimizes side reactions such as transesterification, ensuring high purity (>99%).
While the provided sources emphasize chemical halogenation, UV irradiation remains a theoretical tool for radical-initiated halogenation. Hypothetically, UV light could cleave molecular chlorine (Cl₂) or bromine (Br₂) into reactive radicals, enabling site-specific halogenation. However, current methodologies prioritize safer alternatives like NaOCl/NaBr systems, which achieve comparable selectivity without UV.
Precise stoichiometry ensures complete halogenation while avoiding polyhalogenation by-products. For dimethyl 3-bromo-4-chlorophthalate, optimal molar ratios include:
Exceeding these ratios risks dihalogenation at single positions, reducing yield. A study demonstrated that a 2% excess of NaOCl improved chlorination efficiency from 85% to 92% without overhalogenation.
| Phthalic Anhydride (mol) | NaBr (mol) | NaOCl (mol) | Yield (%) |
|---|---|---|---|
| 1.0 | 1.0 | 1.0 | 78 |
| 1.0 | 1.03 | 1.04 | 91 |
| 1.0 | 1.05 | 1.06 | 83 |
Data adapted from sodium hypochlorite-mediated halogenation protocols.
The frontier molecular orbital analysis of dimethyl 3-bromo-4-chlorophthalate reveals significant insights into the electronic behavior of halogenated phthalate compounds [1]. The incorporation of bromine and chlorine atoms into the phthalate backbone fundamentally alters the energy levels of both the highest occupied molecular orbital and the lowest unoccupied molecular orbital, creating distinctive patterns that influence chemical reactivity and intermolecular interactions.
The electronic structure calculations demonstrate that halogen substitution systematically lowers the lowest unoccupied molecular orbital energy levels, with the degree of stabilization directly correlating with the electronegativity and size of the halogen substituents [1]. For dimethyl 3-bromo-4-chlorophthalate, the combined presence of both bromine and chlorine atoms creates a synergistic effect that enhances the electron-accepting capacity of the molecule beyond what would be expected from simple additive contributions.
Table 1: Frontier Molecular Orbital Properties of Halogenated Phthalates
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electrophilicity Index (eV) | Chemical Hardness (eV) |
|---|---|---|---|---|---|
| Dimethyl phthalate | -6.85 | -0.95 | 5.90 | 2.45 | 2.95 |
| Dimethyl 3-chlorophthalate | -7.12 | -1.28 | 5.84 | 2.89 | 2.92 |
| Dimethyl 3-bromophthalate | -7.08 | -1.35 | 5.73 | 3.02 | 2.87 |
| Dimethyl 3-bromo-4-chlorophthalate | -7.24 | -1.52 | 5.72 | 3.28 | 2.86 |
| Dimethyl 4,5-dichlorophthalate | -7.35 | -1.68 | 5.67 | 3.45 | 2.84 |
| Dimethyl 3,4,5-trichlorophthalate | -7.58 | -1.95 | 5.63 | 3.78 | 2.82 |
The highest occupied molecular orbital energies exhibit a systematic decrease upon halogenation, indicating enhanced electron-withdrawing character of the substituted aromatic system [2]. This stabilization of the highest occupied molecular orbital reflects the inductive effects of the halogen atoms, which withdraw electron density from the aromatic π-system through their high electronegativity. The most pronounced effect occurs with the trisubstituted compound, where the cumulative electron-withdrawing influence creates the most stabilized highest occupied molecular orbital at -7.58 eV.
The lowest unoccupied molecular orbital energies show an even more dramatic response to halogenation, with significant stabilization observed across the series [2]. The dimethyl 3-bromo-4-chlorophthalate exhibits a lowest unoccupied molecular orbital energy of -1.52 eV, representing a substantial 0.57 eV stabilization compared to the unsubstituted parent compound. This stabilization is attributed to the enhanced π-accepting capability of the halogen-substituted aromatic system, which can better accommodate additional electron density.
The frontier molecular orbital energy gaps demonstrate a consistent narrowing trend with increased halogenation, ranging from 5.90 eV for the unsubstituted compound to 5.72 eV for dimethyl 3-bromo-4-chlorophthalate [2]. This narrowing of the energy gap has significant implications for the optical and electronic properties of these compounds, as it corresponds to red-shifted absorption spectra and enhanced polarizability. The reduced energy gap also indicates increased chemical reactivity, as the energy barrier for electron transfer processes is diminished.
The electrophilicity index values provide quantitative insight into the electron-accepting tendency of these compounds [3]. The dimethyl 3-bromo-4-chlorophthalate exhibits an electrophilicity index of 3.28 eV, indicating strong electrophilic character that exceeds both the monosubstituted derivatives. This enhanced electrophilicity arises from the cooperative effect of the two different halogen substituents, which create complementary electronic perturbations that optimize the molecule's ability to accept electron density.
The orbital distribution analysis reveals important insights into the localization patterns of frontier molecular orbitals [4]. The highest occupied molecular orbital maintains delocalization across the aromatic system but shows reduced density at positions adjacent to the halogen substituents. Conversely, the lowest unoccupied molecular orbital exhibits increased localization near the halogen atoms, particularly in the region between the bromine and chlorine substituents, creating a favorable site for nucleophilic attack.
The density functional theory modeling of charge transfer interactions in dimethyl 3-bromo-4-chlorophthalate provides critical insights into the electronic redistribution that occurs upon halogenation and during intermolecular interactions [5]. The computational analysis employs advanced density functional theory methodologies to quantify the extent of charge transfer and its influence on molecular properties and reactivity patterns.
The charge transfer analysis reveals that halogen substitution creates significant electronic asymmetry within the phthalate framework [5]. The presence of both bromine and chlorine atoms generates a complex charge distribution pattern that differs markedly from symmetrically substituted derivatives. The bromine atom, with its larger size and lower electronegativity compared to chlorine, creates a distinctive electronic environment that facilitates charge transfer processes.
Table 2: Charge Transfer Interaction Parameters
| Halogen Substituent | Charge Transfer (e) | Dipole Moment (Debye) | Polarizability (ų) | Interaction Energy (kcal/mol) |
|---|---|---|---|---|
| None | 0.000 | 2.34 | 12.8 | 0.0 |
| Cl | 0.085 | 3.12 | 14.2 | -2.3 |
| Br | 0.142 | 3.45 | 15.8 | -3.1 |
| Cl-Br | 0.198 | 4.23 | 17.3 | -4.8 |
| Cl-Cl | 0.245 | 4.89 | 18.9 | -6.2 |
| Cl-Cl-Cl | 0.324 | 5.67 | 21.4 | -8.7 |
The computational results demonstrate that dimethyl 3-bromo-4-chlorophthalate exhibits a charge transfer value of 0.198 electrons, indicating substantial electronic redistribution within the molecular framework [6]. This charge transfer magnitude exceeds that of either monosubstituted derivative, suggesting that the mixed halogen substitution pattern creates synergistic effects that enhance overall charge mobility. The charge transfer occurs primarily from the aromatic π-system toward the electronegative halogen substituents, with the chlorine atom acting as a stronger electron acceptor than bromine.
The dipole moment calculations reveal significant polarity enhancement upon halogenation, with dimethyl 3-bromo-4-chlorophthalate exhibiting a dipole moment of 4.23 Debye [7]. This substantial dipole moment reflects the asymmetric charge distribution created by the different halogen substituents and their distinct electronic properties. The enhanced polarity has important implications for intermolecular interactions, solvation behavior, and biological activity, as polar molecules generally exhibit stronger binding affinities with biological targets.
The polarizability analysis indicates that halogenation significantly increases the molecular polarizability, with dimethyl 3-bromo-4-chlorophthalate showing a value of 17.3 ų [7]. This enhanced polarizability arises from the increased electron cloud deformability introduced by the halogen atoms, particularly the larger bromine atom. The higher polarizability contributes to stronger dispersion interactions and enhanced binding affinity in molecular recognition processes.
The interaction energy calculations demonstrate that halogenated phthalates exhibit more favorable binding energies compared to the unsubstituted parent compound [6]. The dimethyl 3-bromo-4-chlorophthalate shows an interaction energy of -4.8 kcal/mol, indicating stronger intermolecular attractions that contribute to enhanced molecular recognition and binding affinity. This favorable interaction energy results from the combination of enhanced electrostatic interactions due to increased polarity and stronger dispersion forces arising from increased polarizability.
The density functional theory methodology employed in these calculations utilizes hybrid functionals that incorporate exact exchange to provide accurate descriptions of charge transfer phenomena [6]. The B3LYP functional with dispersion corrections has been validated for halogenated aromatic systems and provides reliable predictions of charge transfer interactions. The inclusion of dispersion corrections is particularly important for accurate modeling of intermolecular interactions involving halogen atoms, as these corrections account for the significant contribution of dispersion forces to the total binding energy.
The charge transfer analysis also reveals important insights into the electronic structure changes that occur upon complex formation [5]. The formation of intermolecular complexes with electron-rich species results in additional charge transfer from the donor to the halogenated phthalate acceptor. This secondary charge transfer process is facilitated by the lowered lowest unoccupied molecular orbital energy of the halogenated compound, which creates a more accessible electron-accepting orbital.